5-({[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
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Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzoazepine core, which is a tricyclic structure, and an indole moiety, which is a bicyclic structure. The presence of these two distinct structural motifs makes this compound interesting for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative.
Introduction of the indole moiety: This step involves the formation of the indole ring, which can be achieved through a Fischer indole synthesis or other suitable methods.
Coupling of the two moieties: The final step involves coupling the dibenzoazepine and indole moieties through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or acetonitrile, and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable target for synthetic chemists.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-ethanone is not well understood, but it is likely to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure may allow it to bind to these targets in a specific manner, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime: This compound shares the dibenzoazepine core but lacks the indole moiety.
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide: This compound contains the indole moiety but lacks the dibenzoazepine core.
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-ethanone is unique due to the presence of both the dibenzoazepine and indole moieties, which are not commonly found together in a single molecule. This unique combination of structural features may contribute to its potential biological activity and make it a valuable target for further research.
Properties
Molecular Formula |
C26H24N2O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C26H24N2O2S/c29-25(27-16-15-21-9-1-4-10-22(21)27)17-31-18-26(30)28-23-11-5-2-7-19(23)13-14-20-8-3-6-12-24(20)28/h1-12H,13-18H2 |
InChI Key |
HLADDNRZGCHBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSCC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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